2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISEYLRRDUZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-22-0 | |
| Record name | 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Cyclization Strategies
While less common, diamines have been explored as precursors for constructing the bicyclic system. For example, condensation of 1,2-diaminopropane with α-ketoesters under acidic conditions generates imidazoline intermediates, which are subsequently oxidized to the target compound. However, this method suffers from lower regioselectivity compared to the Davidson-type approach.
Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and product purity. Toluene, with its high boiling point and non-polar nature, optimally facilitates ammonia-mediated cyclization by stabilizing transition states without participating in side reactions. Lower-polarity solvents (e.g., hexane) reduce yields due to poor intermediate solubility, while polar aprotic solvents (e.g., DMF) accelerate unwanted dimerization.
Temperature Optimization :
Stereochemical Control
The use of enantiomerically pure amino acids (d- or l-configuration) dictates the stereochemistry of the final product. For instance, l-alanine yields (S)-configured derivatives, whereas d-alanine produces (R)-enantiomers. Chiral HPLC or enzymatic resolution may further refine enantiomeric excess (ee > 98%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction times. Microreactors with controlled residence times (5–10 minutes) achieve near-quantitative yields in the alkylation step by minimizing thermal gradients.
Purification Techniques
Industrial processes prioritize cost-effective purification:
-
Crystallization : Ethanol/water mixtures (7:3 v/v) recover the product with >95% purity.
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Chromatography : Reserved for high-value pharmaceuticals; silica gel columns with ethyl acetate/hexane eluents remove trace impurities.
Comparative Analysis of Methodologies
| Parameter | Davidson-Type Method | Diamine Cyclization |
|---|---|---|
| Yield | 68–75% | 45–52% |
| Regioselectivity | >95% | 70–80% |
| Scalability | Excellent | Moderate |
| Stereochemical Control | High | Low |
The Davidson-type method outperforms alternative routes in yield and selectivity, making it the preferred choice for both academic and industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its therapeutic potential due to its interaction with biological targets. Notably, it has been identified as a P2X7 receptor modulator , which is relevant in the treatment of several conditions, including:
- Neuropathic Pain
- Chronic Inflammatory Pain
- Neurodegenerative Diseases (e.g., Alzheimer's disease)
Beyond medicinal uses, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is being investigated for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows it to interact favorably with other materials in composite formulations.
Case Study: P2X7 Modulation
A study demonstrated that specific derivatives of this compound effectively reduced ATP-induced cytokine release in macrophages. This finding suggests a promising avenue for developing anti-inflammatory drugs targeting P2X7 receptors.
Case Study: Material Development
Research into the electronic properties of this compound has shown that it can be incorporated into polymer matrices to enhance conductivity and stability. This application is particularly relevant in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s fused ring structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Pyrazine vs. Pyrimidine Derivatives
- Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrimidine :
Replacing the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) alters hydrogen-bonding capacity and aromaticity. Pyrimidine derivatives exhibit antibacterial activity due to hydrazone side chains, whereas pyrazine derivatives like BIM-46174 preferentially target Gαq proteins .
Fused Ring Systems
- Benzoimidazopyrrolopyrazines :
Solvent-controlled synthesis yields fused systems like 6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine. These extended π-systems enhance rigidity and binding to hydrophobic pockets in enzymes like HDAC6 .
Substituent Effects on Bioactivity
Position 2 Modifications
- Methyl vs. Trifluoromethyl :
- Halogen Substitutions :
Position 7/8 Modifications
- 7-Methyl : 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (MW = 165.196 g/mol) forms Schiff bases with lysine residues, useful in covalent inhibitor design .
- 8,8-Dimethyl : Derivatives like 2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-tetrahydroimidazo[1,2-a]pyrazine exhibit antimalarial activity, with crude yields >2 g despite instability .
Physicochemical Properties
Biological Activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (often referred to as THIP) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 140.19 g/mol
- CAS Number : 1363404-99-2
Biological Activity Overview
Research indicates that THIP exhibits a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as an orexin receptor antagonist.
Neuroprotective Effects
One of the significant findings regarding THIP is its neuroprotective activity. In a study involving PC12 cells exposed to oxidative stress:
- EC values were reported at 5.44 μM and 3.68 μM , indicating effective inhibition of apoptosis through modulation of mitochondrial pathways. Specifically, THIP was shown to:
Anti-inflammatory Activity
THIP also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW264.7 macrophages. At a concentration of 20 μM , it showed a significant reduction in LPS-induced NO overexpression .
Orexin Receptor Antagonism
THIP has been identified as a non-peptide antagonist of the orexin OX1 receptor. This mechanism suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.
Case Studies and Research Findings
Several studies have explored the biological activity of THIP:
- Neuroprotection in Ischemia Models :
- Hypertension-Induced Renal Injury :
- Cancer Cell Lines :
Data Tables
Q & A
Q. What are the established synthetic routes for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized?
The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example, hydrogenation of imidazo[1,2-a]pyrazine using PtO₂ in 2-methoxyethanol under 4 bar H₂ at room temperature yields the tetrahydro derivative with 76% efficiency . Key optimization parameters include catalyst loading (e.g., 8.5% PtO₂ by mass), solvent choice (polar aprotic solvents enhance stability), and inert atmosphere to prevent oxidation. Impurities from borane reductions (e.g., in antimalarial intermediates) require careful quenching with methanol and silica-free purification to avoid decomposition .
Q. How is structural integrity confirmed post-synthesis?
Characterization relies on multimodal spectroscopy:
- ¹H NMR : Distinct signals for the tetrahydro ring protons (e.g., broad singlets at 3.94, 3.35, and 1.95 ppm for cyclic CH₂ groups) and substituents (e.g., trifluoromethyl groups at 7.85 ppm) .
- Mass spectrometry : (M+H)⁺ peaks align with theoretical molecular weights (e.g., m/z 237.18 for trifluoroacetate salts) .
- IR spectroscopy : Confirms functional groups like carbonyls (1700–1650 cm⁻¹) and NH stretches (3300–3200 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antibacterial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported for hydrazone derivatives .
- Antiviral screening : HIV reverse transcriptase inhibition assays using pyrrolo[2,3-b]pyridine derivatives synthesized from the scaffold .
Advanced Research Questions
Q. How do structural modifications impact HDAC6 selectivity and potency?
Substituents on the fused ring system critically influence HDAC6 inhibition. For example, introducing hydrophobic capping groups (e.g., aryl sulfonamides) enhances binding to the HDAC6 surface, while fused ring spacers improve occupancy in the enzyme’s channel. And63, a derivative, achieved an IC₅₀ of 33 nM with >100-fold selectivity over HDAC8. Homology modeling reveals that steric compatibility with HDAC6’s tubular active site drives selectivity .
Q. What strategies resolve synthetic challenges like intermediate instability?
- Borane-mediated reductions : Excess borane in THF generates volatile byproducts; quenching with methanol followed by solvent evaporation and silica-free chromatography (e.g., using NH₃/MeOH/CH₂Cl₂) mitigates degradation .
- Air-sensitive intermediates : Conduct reactions under nitrogen and use stabilizers like ascorbic acid for azide-containing intermediates .
Q. How can computational methods guide isoform-selective inhibitor design?
- Homology modeling : Predicts binding modes of tetrahydroimidazo[1,2-a]pyrazine derivatives in targets like HDAC6 or TRPC5. For HDAC6, the fused ring spacer’s length must match the channel’s ~12 Å depth .
- Docking studies : Used to optimize NaV1.7 inhibitors by positioning heteroatoms (e.g., nitrogen) for hydrogen bonding with Tyr-1537 and Asp-1616, improving potency 10-fold over inactive analogues .
Q. What role does the scaffold play in TRPC5 inhibition for nephroprotection?
Pyridazinone derivatives with the tetrahydroimidazo[1,2-a]pyrazine core block TRPC5-mediated Ca²⁺ influx in HEK-293 cells. Modifications to the pyridazinone group (e.g., electron-withdrawing substituents) enhance binding affinity, reducing renal fibrosis in murine models. Fluorescence-based Ca²⁺ mobilization assays are key for evaluating efficacy .
Q. How can multicomponent reactions diversify the scaffold for library synthesis?
The Groebke-Blackburn-Bienaymé (GBB) reaction efficiently generates imidazo[1,2-a]pyrazin-8-amines, mimicking adenine. Reacting diaminopyrazines with aldehydes and isocyanides under mild conditions (e.g., ethanol, 50°C) yields >20 derivatives in one step. This method is scalable for high-throughput screening .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
